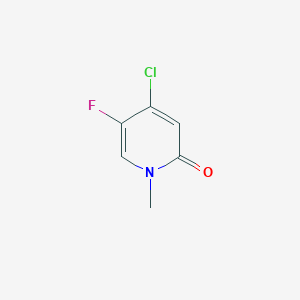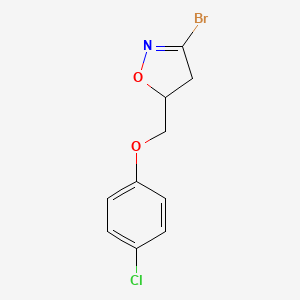![molecular formula C17H16N2O2S B11783069 3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol es un compuesto químico que pertenece a la clase de los pirazoles. Presenta un grupo bifenilo unido a un anillo de pirazol, con un grupo etilsulfonilo en la posición 4 del pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol normalmente implica la reacción de 4-bromo-1,1’-bifenilo con hidrazina etilsulfonil en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde la hidrazina ataca al bifenilo sustituido por bromo, formando el anillo de pirazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonilo puede oxidarse para formar derivados de sulfona.
Reducción: El grupo bifenilo puede reducirse para formar derivados ciclohexílicos.
Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: La sustitución electrofílica se puede llevar a cabo utilizando reactivos como el bromo, mientras que la sustitución nucleofílica puede implicar reactivos como el hidruro de sodio.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados ciclohexílicos.
Sustitución: Varios derivados de pirazol sustituidos, dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente como agente antiinflamatorio y analgésico.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. El grupo bifenilo puede interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el anillo de pirazol puede formar enlaces de hidrógeno con residuos de aminoácidos, estabilizando el complejo proteína-compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Metilsulfonil)-1H-pirazol: Estructura similar, pero con un grupo metilsulfonilo en lugar de un grupo etilsulfonilo.
4-(Etilsulfonil)-1H-pirazol: Carece del grupo bifenilo, lo que lo hace menos hidrofóbico.
3-(Fenil)-4-(etilsulfonil)-1H-pirazol: Similar, pero con un solo grupo fenilo en lugar de un grupo bifenilo.
Unicidad
3-([1,1’-Bifenilo]-4-il)-4-(etilsulfonil)-1H-pirazol es único debido a la presencia tanto del grupo bifenilo como del grupo etilsulfonilo, que confieren propiedades químicas y biológicas distintas. El grupo bifenilo mejora las interacciones hidrofóbicas, mientras que el grupo etilsulfonilo puede participar en varias reacciones químicas, lo que hace que este compuesto sea versátil para diferentes aplicaciones.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-ethylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22(20,21)16-12-18-19-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19) |
Clave InChI |
ZAIUGVBCXQEGPZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)

![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)




